3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol
CAS No.:
Cat. No.: VC14509056
Molecular Formula: C13H11Cl2NO
Molecular Weight: 268.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11Cl2NO |
|---|---|
| Molecular Weight | 268.13 g/mol |
| IUPAC Name | 3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17) |
| Standard InChI Key | JNLBPEFJUBUZMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(Cl)Cl |
Introduction
3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol is a quinoline derivative. Quinoline compounds are widely studied due to their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and antiviral activities. This compound features a dichloropropenyl side chain and a hydroxyl group on the quinoline backbone, which likely contribute to its chemical reactivity and biological properties.
Synthesis Pathways
The synthesis of quinoline derivatives like this compound typically involves multi-step organic reactions. Below is a generalized pathway:
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Quinoline Core Formation:
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The Skraup synthesis or Friedländer synthesis can be employed to construct the quinoline backbone.
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Starting materials include aniline derivatives and carbonyl compounds.
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Functionalization:
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The methyl group at position 2 is introduced via alkylation.
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The hydroxyl group at position 4 can be added through selective oxidation or substitution reactions.
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Dichloropropenyl Substitution:
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The dichloropropenyl moiety is attached through electrophilic substitution or coupling reactions.
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Pharmacological Activity
Quinoline derivatives are known for their biological activities:
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Antimicrobial: Quinoline compounds are effective against bacterial and fungal pathogens.
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Anticancer: Studies have shown that substituted quinolines can inhibit cancer cell proliferation by targeting DNA or enzymes critical for cell division.
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Antiviral: Quinoline derivatives have demonstrated potential as inhibitors of viral replication, including SARS-CoV-2 main protease (Mpro) .
Chemical Applications
The dichloropropenyl group may make this compound useful as an intermediate in organic synthesis or as a ligand in coordination chemistry.
Research Findings
Limitations
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The synthesis of such compounds often involves toxic reagents (e.g., chlorinating agents).
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Limited solubility in aqueous media can hinder bioavailability.
Future Research
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Investigating the compound’s pharmacokinetics and toxicity profiles.
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Exploring its potential as a scaffold for drug development targeting infectious diseases or cancer.
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